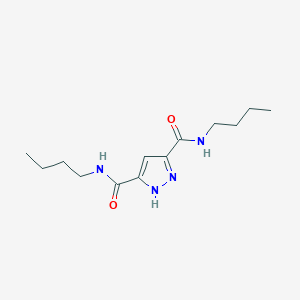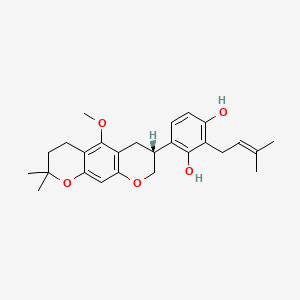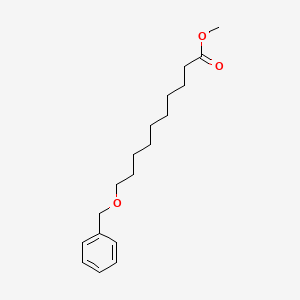![molecular formula C14H10N2O3 B15161806 Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- CAS No. 143726-24-3](/img/structure/B15161806.png)
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridine ring fused to a quinoline moiety with three ketone groups at positions 2, 5, and 10, and methyl groups at positions 4 and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxy-2(1H)-quinolinone with aromatic aldehydes and malononitrile in an ionic liquid such as BMIm can afford pyrano[2,3-b]quinoline derivatives . Another approach involves the use of heterogeneous catalysts like propylphosphonium tetrachloroindate ionic liquid to catalyze the synthesis of quinolines and pyrido[3,2-g]quinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.
Major Products Formed
科学的研究の応用
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological and pharmacological activities.
Pyrano[2,3-b]quinoline: Synthesized via reactions involving quinolin-2-ones.
Pyrimido[4,5-b]quinoline: Synthesized through multicomponent reactions involving diketones and aromatic aldehydes.
Uniqueness
Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
143726-24-3 |
|---|---|
分子式 |
C14H10N2O3 |
分子量 |
254.24 g/mol |
IUPAC名 |
4,7-dimethyl-1H-pyrido[3,2-g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H10N2O3/c1-6-3-8-11(15-5-6)14(19)12-10(13(8)18)7(2)4-9(17)16-12/h3-5H,1-2H3,(H,16,17) |
InChIキー |
YPCWBICNZDPPGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C(=CC(=O)N3)C)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)
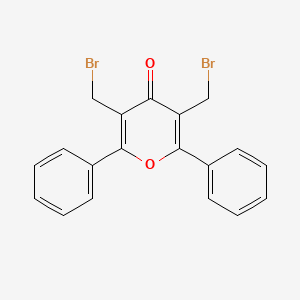

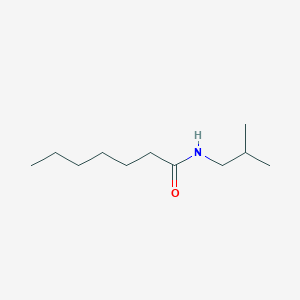
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
